molecular formula C14H12N6OS B5751369 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine

Cat. No.: B5751369
M. Wt: 312.35 g/mol
InChI Key: RHIHDVOOQUYLFT-UHFFFAOYSA-N
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Description

3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine is a complex heterocyclic compound that combines the structural features of benzimidazole, furan, and triazole. These moieties are known for their significant biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole, furan, and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles/nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine apart is its unique combination of three different heterocyclic moieties, each contributing to its overall biological activity and potential therapeutic applications.

Properties

IUPAC Name

3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(furan-2-yl)-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6OS/c15-20-13(11-6-3-7-21-11)18-19-14(20)22-8-12-16-9-4-1-2-5-10(9)17-12/h1-7H,8,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIHDVOOQUYLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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